Cisd2 agonist 1

Description

Overview of Cisd2 Protein Structure and Subcellular Localization

The Cisd2 protein is a member of the CISD family, which also includes CISD1 and CISD3. A defining feature of this family is the highly conserved CDGSH (Cys-Asp-Gly-Ser-His) 2Fe-2S domain. mdpi.com Both Cisd1 and Cisd2 proteins possess a transmembrane domain and a single CDGSH iron-sulfur domain. mdpi.com In contrast, Cisd3 has two of these domains but lacks a transmembrane domain. mdpi.com

Cisd2 is a zinc finger protein that binds an iron/sulfur cluster. wikipedia.orggenecards.org Its subcellular localization is diverse, a key feature that distinguishes it from its paralogs and allows it to mediate a unique set of functions. mdpi.com The Cisd2 protein is found in several key cellular locations:

Endoplasmic reticulum (ER) membrane wikipedia.orguniprot.org

Mitochondrial outer membrane (MOM) mdpi.comuniprot.org

Mitochondria-associated ER membranes (MAM) mdpi.comnih.gov

This widespread presence, particularly at the interface between the mitochondria and the ER, is critical for its role in processes such as maintaining MAM integrity and regulating ER calcium homeostasis. mdpi.com

Cisd2 as a Key Regulator of Mammalian Lifespan and Healthspan

Compelling genetic evidence from studies on mice has established Cisd2 as a vital determinant of lifespan and healthspan. mdpi.comlongevitywiki.org Loss-of-function experiments, such as in Cisd2 knockout mice, result in premature aging phenotypes and a significantly shorter lifespan. longevitywiki.orgmdpi.com Conversely, gain-of-function studies using transgenic mice with persistent high levels of Cisd2 expression have demonstrated an extension of both median and maximum lifespan without observable negative side effects. longevitywiki.orgresearchgate.net

The expression of Cisd2 naturally declines with age in various tissues, including the brain, spinal cord, skeletal muscle, heart, and skin. mdpi.com This age-dependent decrease is linked to the onset of age-related disorders. mdpi.com Maintaining Cisd2 levels has been shown to ameliorate these conditions. For instance, higher Cisd2 expression can improve conditions like non-alcoholic fatty liver disease (NAFLD) and steatohepatitis, and preserve corneal epithelial homeostasis during aging. mdpi.com Furthermore, persistent Cisd2 expression protects mitochondria from age-related damage and functional decline, and mitigates the reduction in whole-body energy metabolism that occurs with aging. researchgate.net

Fundamental Roles of Cisd2 in Maintaining Cellular Homeostasis

Cisd2 plays a pivotal role in maintaining the delicate balance of cellular functions, a process known as cellular homeostasis. mdpi.comnih.gov Its multifaceted functions are crucial for cell survival and proper physiological activity.

Calcium Homeostasis: A primary function of Cisd2 is the regulation of intracellular calcium (Ca2+) levels. longevitywiki.orgbmbreports.org It is localized to the ER, MOM, and MAMs, all of which are central to intracellular Ca2+ signaling. bmbreports.org A decrease in Cisd2 expression with age leads to a wider gap between the ER and mitochondria, resulting in elevated cytosolic Ca2+ concentrations. mdpi.com Cisd2 interacts with several key proteins involved in calcium regulation:

Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): Cisd2 interacts with and protects the SERCA2 protein from oxidative damage, thereby preserving its enzymatic activity of pumping Ca2+ from the cytosol into the ER. mdpi.com

B-cell lymphoma-2 (BCL-2): The BCL2–CISD2 complex is thought to associate with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) to modulate its Ca2+ channel activity. mdpi.comkuleuven.be

GTPase, IMAP family member 5 (Gimap5): Located on the MOM and MAM, Gimap5 works with Cisd2 to mediate mitochondrial Ca2+ uptake. mdpi.com The loss of either protein leads to decreased mitochondrial Ca2+ uptake and increased cytosolic Ca2+. mdpi.com

Calnexin: Cisd2 binds to Calnexin, a protein involved in quality control, to modulate calcium homeostasis by regulating the interaction between Calnexin and SERCA. bmbreports.org

Mitochondrial and ER Integrity: Cisd2 is essential for maintaining the structural and functional integrity of both mitochondria and the endoplasmic reticulum. researchgate.net Cisd2 deficiency can lead to the degeneration of mitochondria and sarcomeres, impairing electromechanical functioning in cardiomyocytes. longevitywiki.org It also undermines the integrity of the ER, increasing susceptibility to oxidative stress and metabolic dysregulation. researchgate.net

Redox Status: Cisd2 helps to modulate the cellular redox status, protecting cells from oxidative stress. mdpi.com This is partly achieved by preserving the function of proteins like SERCA2 from irreversible oxidative modification. mdpi.com

Autophagy and Cell Survival: Cisd2 is involved in the regulation of autophagy. kuleuven.be It can interact with Beclin-1, a key protein in the initiation of autophagy. spandidos-publications.com In some contexts, such as in glioma cells, Cisd2 has been shown to promote tumorigenesis by inhibiting autophagic activity. spandidos-publications.com It also interacts with BCL-2 to form a complex that can inhibit autophagy initiated by BECN1. researchgate.net Furthermore, Cisd2 plays a role in attenuating inflammation and regulating the polarization of microglia, which has implications for neurodegenerative diseases. frontiersin.org

Interactive Data Table: Cisd2 Agonist 1

| Property | Value | Source |

| Name | This compound | molnova.commedchemexpress.com |

| Alias | Compound 4q | molnova.commedchemexpress.com |

| Function | Potent CDGSH iron-sulfur structural domain 2 (CISD2) agonist | molnova.com |

| EC50 | 34 nM | molnova.commedchemexpress.com |

| Potential Application | Study of non-alcoholic fatty liver disease (NAFLD) and anticancer activity | molnova.commedchemexpress.com |

| Observed Effects | Enhances Cisd2 expression, improves pathological changes in fatty livers | molnova.commedchemexpress.com |

| Metabolic Stability | Good | molnova.commedchemexpress.com |

| CAS Number | 2916371-54-3 | molnova.com |

| Molecular Formula | C14H13FN2O3S | molnova.com |

| Formula Weight | 308.33 | molnova.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13FN2O3S |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

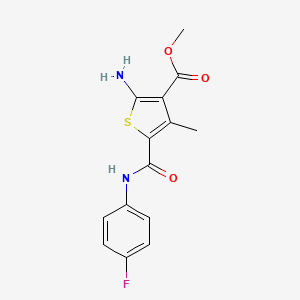

methyl 2-amino-5-[(4-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C14H13FN2O3S/c1-7-10(14(19)20-2)12(16)21-11(7)13(18)17-9-5-3-8(15)4-6-9/h3-6H,16H2,1-2H3,(H,17,18) |

InChI Key |

QRCRHHUPIOWOOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Molecular Mechanisms of Cisd2 Action and Agonist Mediated Modulation

Direct Protein Interactions and Complex Formation of Cisd2

Cisd2 functions as a scaffold protein, mediating the formation of multi-protein complexes that are essential for intercellular signaling and organelle crosstalk. Its strategic location at the mitochondria-associated ER membrane (MAM) positions it to control fundamental cellular processes. An agonist can potentiate these interactions, stabilizing the complexes and enhancing their physiological outputs.

The interplay between Cisd2, B-cell lymphoma 2 (BCL2), and Beclin-1 (BECN1) is a central mechanism for the regulation of autophagy. Cisd2 directly binds to BCL2 at the ER membrane. This interaction stabilizes BCL2, enhancing its ability to sequester the pro-autophagic protein BECN1 [1, 2]. By sequestering BECN1, BCL2 prevents it from forming the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is the necessary first step for autophagosome nucleation.

Consequently, a high level of functional Cisd2 maintains a tonic inhibition of autophagy. In conditions of Cisd2 deficiency, this interaction is weakened, freeing BECN1 to initiate the autophagic cascade [3, 4]. Cisd2 agonist 1 is hypothesized to enhance or stabilize the Cisd2-BCL2 interaction. This action reinforces the sequestration of BECN1, thereby suppressing excessive or pathological autophagy and promoting cell survival.

Cisd2 is a key component in regulating Ca²⁺ flux from the ER to the mitochondria, a process critical for mitochondrial bioenergetics. It achieves this by physically interacting with the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), which are Ca²⁺-release channels located on the ER membrane [3, 4]. By tethering the ER and mitochondria in close proximity and binding to IP3Rs, Cisd2 modulates the efficiency of Ca²⁺ transfer between the two organelles [1, 5].

This regulated Ca²⁺ transfer is vital for stimulating mitochondrial dehydrogenases, thereby boosting the production of ATP . A decline in Cisd2 levels leads to a reduction in ER-mitochondria Ca²⁺ coupling, resulting in mitochondrial dysfunction. This compound, by promoting the stability and function of Cisd2, is expected to fortify the Cisd2-IP3R complex. This ensures efficient Ca²⁺ signaling, supports mitochondrial metabolism, and maintains cellular energy production.

In addition to regulating Ca²⁺ release, Cisd2 also influences the reuptake of Ca²⁺ into the ER lumen through its interaction with the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a) pump [2, 7]. The SERCA pump actively transports Ca²⁺ from the cytosol back into the ER, maintaining a high intra-ER Ca²⁺ concentration and the necessary gradient for signaling.

Research indicates that Cisd2 can directly bind to and modulate the activity of SERCA2a [5, 8]. This interaction is thought to enhance the pump's efficiency, ensuring the ER remains properly loaded with Ca²⁺. By augmenting Cisd2 function, this compound can indirectly support mitochondrial Ca²⁺ uptake by ensuring the ER Ca²⁺ store is replete and available for release through IP3Rs. This coordinated regulation of both Ca²⁺ release and reuptake highlights Cisd2's central role in cellular Ca²⁺ homeostasis.

Cisd2 plays a protective role in the quality control of mitochondria, specifically by regulating mitophagy—the selective degradation of damaged mitochondria. The primary pathway for mitophagy involves the proteins PTEN-induced kinase 1 (Pink1) and the E3 ubiquitin ligase Parkin . On healthy mitochondria, Pink1 is continuously imported and degraded. However, upon mitochondrial damage and loss of membrane potential, Pink1 accumulates on the outer mitochondrial membrane, where it recruits Parkin. Parkin then ubiquitinates mitochondrial surface proteins, marking the damaged organelle for autophagic removal.

Cisd2 functions to preserve mitochondrial integrity and prevent the spurious activation of this pathway. By maintaining mitochondrial Ca²⁺ homeostasis and function, Cisd2 helps prevent the initial triggers of Pink1 accumulation. A decline in Cisd2 levels is associated with increased mitochondrial dysfunction, which in turn promotes Pink1/Parkin-mediated mitophagy . This compound, by enhancing Cisd2's protective functions, helps maintain a healthy mitochondrial population and prevents excessive or premature mitochondrial clearance.

Table 1: Summary of Cisd2 Direct Protein Interactions

This table summarizes the key protein-protein interactions involving Cisd2, their cellular location, and the primary functional outcome.

| Interacting Protein | Cellular Location of Interaction | Primary Functional Consequence | Agonist-Mediated Effect |

| BCL2 | Endoplasmic Reticulum (ER) / MAM | Inhibition of autophagy via BECN1 sequestration | Enhances BCL2-BECN1 binding, reducing autophagy |

| BECN1 | Cytosol / ER (via BCL2) | Indirectly regulated; sequestration prevents autophagy initiation | Increased sequestration by the Cisd2-BCL2 complex |

| IP3Rs | Mitochondria-Associated ER Membrane (MAM) | Regulation of ER-to-mitochondria Ca²⁺ transfer | Stabilizes the complex, optimizing mitochondrial Ca²⁺ uptake |

| SERCA2a | Endoplasmic Reticulum (ER) Membrane | Enhancement of ER Ca²⁺ reuptake and storage | Promotes efficient ER Ca²⁺ loading, supporting Ca²⁺ homeostasis |

| Pink1 / Parkin | Outer Mitochondrial Membrane | Indirectly regulated; prevents triggers for mitophagy | Preserves mitochondrial health, suppressing mitophagy activation |

Transcriptional and Post-Transcriptional Regulation of Cisd2 Expression by Agonists

The expression of the CISD2 gene is tightly regulated by cellular signaling networks associated with stress resistance, metabolism, and longevity. While the complete regulatory map is still under investigation, several pathways have been implicated. For example, transcription factors that respond to metabolic state and oxidative stress are potential regulators of CISD2 expression [10, 11].

Pathways involving transcription factors such as the Forkhead box O (FOXO) family, which are key regulators of stress resistance and lifespan, may influence CISD2 transcription. Similarly, the NRF2 pathway, the master regulator of the antioxidant response, could be involved in upregulating Cisd2 as part of a broad cellular protection program .

This compound could function by activating one or more of these upstream transcription factors. For instance, the agonist might trigger a signaling cascade that leads to the phosphorylation and nuclear translocation of a specific transcription factor. This factor would then bind to regulatory elements in the promoter or enhancer regions of the CISD2 gene, initiating its transcription and leading to a sustained increase in the synthesis of Cisd2 protein. This mechanism provides a powerful means of restoring Cisd2 levels in cells where its expression has declined due to age or disease.

Table 2: Potential Pathways for Agonist-Mediated Upregulation of Cisd2

This table outlines hypothetical regulatory pathways that could be targeted by an agonist to increase CISD2 gene expression.

| Regulatory Pathway | Key Transcription Factors | Potential Mechanism of Agonist Action | Outcome on Cisd2 |

| Stress Resistance / Longevity | Forkhead box O (FOXO) | Activates upstream kinases that promote FOXO nuclear translocation | Increased CISD2 gene transcription |

| Antioxidant Response | Nuclear factor erythroid 2-related factor 2 (NRF2) | Promotes dissociation of NRF2 from its inhibitor (KEAP1) | Upregulation of CISD2 gene expression as part of an antioxidant program |

| Metabolic Sensing | PGC-1α, Sirtuins | Modulates activity of metabolic sensors that control gene expression | Increased Cisd2 synthesis to match metabolic demand |

Agonist-Induced Enhancement of Cisd2 Expression (e.g., by this compound)

The activation of Cisd2 function can be achieved by enhancing its expression levels. Certain small molecules have been identified that can increase the expression of the CISD2 gene. "this compound" is a potent agonist that has been shown to enhance the expression of Cisd2. molnova.commedchemexpress.combioscience.co.ukmolnova.com This compound, also referred to as Compound 4q in some studies, is a tetrasubstituted thiophene (B33073) derivative identified as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD). molnova.com The primary mechanism of "this compound" is the potentiation of Cisd2 expression, which in turn is expected to improve the pathological changes observed in fatty livers. molnova.commedchemexpress.commolnova.com

| Compound | Description | Potency (EC50) | Primary Finding |

|---|---|---|---|

| This compound | A potent CDGSH iron-sulfur structural domain 2 (CISD2) agonist. molnova.com | 34 nM molnova.commedchemexpress.commolnova.com | Enhances Cisd2 expression and is being researched for its potential in treating NAFLD. molnova.combioscience.co.ukmolnova.com |

Other compounds, such as the natural polyphenol curcumin (B1669340), have also been demonstrated to increase Cisd2 expression. nih.govresearchgate.net Studies have shown that curcumin treatment can upregulate Cisd2 mRNA expression in various cell lines and in the spinal cords of aged mice. nih.govresearchgate.net This suggests that the pharmacological enhancement of Cisd2 expression is a viable strategy for leveraging its protective cellular functions.

Signaling Pathways Modulated by Cisd2 and its Agonism

Cisd2 exerts its influence on cellular function by modulating several key signaling pathways. By enhancing the expression of Cisd2, agonists like "this compound" are poised to impact these downstream pathways, thereby affecting processes such as inflammation, cell survival, and metabolism.

A significant body of evidence establishes Cisd2 as an antagonist of the nuclear factor kappa B (NF-κB) signaling pathway. frontiersin.orgnih.govnih.gov The NF-κB pathway is a central mediator of inflammatory responses, and its dysregulation is implicated in numerous diseases. frontiersin.orgnih.gov Cisd2 has been shown to suppress NF-κB activation, thereby exerting anti-inflammatory effects. frontiersin.orgnih.gov

The mechanism of this antagonism involves the upstream regulation of the peroxisome proliferator-activated receptor-β (PPAR-β). nih.govmdpi.com Cisd2 inhibits NF-κB signaling by preventing the degradation of IκB, an inhibitor of NF-κB. nih.govmdpi.com In a state of Cisd2 deficiency, there is reduced suppression of NF-κB activation, leading to an augmented inflammatory response and mitochondrial dysfunction. frontiersin.orgnih.govmdpi.com Studies using siCISD2-transfected microglial cells have confirmed an enhanced DNA-binding activity of the NF-κB p65 subunit, indicating increased nuclear translocation and pathway activation in the absence of sufficient Cisd2. frontiersin.orgmdpi.com Therefore, upregulating Cisd2 with an agonist would be expected to dampen NF-κB-mediated inflammation. nih.govresearchgate.net

| Condition | Effect on NF-κB Pathway Component | Consequence | Reference |

|---|---|---|---|

| Cisd2 Presence | Acts upstream of PPAR-β, preventing IκB degradation. | Inhibition of NF-κB activation, leading to anti-inflammatory effects. | nih.govmdpi.com |

| Cisd2 Deficiency (e.g., via siCISD2) | Decreased PPAR-β expression, leading to IκB degradation. | Enhanced NF-κB p65 subunit DNA-binding and nuclear translocation. | frontiersin.orgmdpi.com |

| Cisd2 Agonism (Inferred) | Enhanced Cisd2 expression would strengthen the inhibition of NF-κB. | Attenuation of NF-κB-provoked inflammation and mitochondrial dysfunction. | nih.govresearchgate.net |

The expression of Cisd2 appears to be modulated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. researchgate.netmdpi.comnih.gov Research utilizing curcumin to enhance Cisd2 levels in primary astrocyte cultures revealed that the effect was mediated through JAK/STAT signaling. researchgate.netmdpi.com When the JAK/STAT pathway was inhibited using a specific inhibitor (AG490), the curcumin-induced increase in Cisd2 mRNA expression was significantly downregulated. mdpi.comnih.gov This finding establishes a clear link between the activity of the JAK/STAT pathway and the transcriptional regulation of Cisd2. While Cisd2 is not a core component of the canonical JAK/STAT pathway, its expression is dependent on the pathway's activity, suggesting a functional relationship where cytokine signaling could influence Cisd2 levels.

| Experimental Condition | Effect on Cisd2 Expression | Pathway Implicated | Reference |

|---|---|---|---|

| Curcumin Treatment (in astrocytes) | Increased Cisd2 mRNA expression. | JAK/STAT | researchgate.netmdpi.comnih.gov |

| Curcumin + AG490 (JAK/STAT Inhibitor) | Significantly downregulated Cisd2 mRNA expression compared to curcumin alone. | JAK/STAT | mdpi.comnih.gov |

Cisd2 has been shown to regulate the AKT signaling pathway, a critical pathway involved in cell survival, proliferation, and metabolism. mdpi.comnih.gov The nature of this regulation can be context-dependent. In some cancers, such as gastric cancer, elevated Cisd2 expression promotes tumorigenesis by activating the AKT signaling pathway. nih.govspandidos-publications.comnih.gov Overexpression of Cisd2 in gastric cancer cells led to the activation of AKT signaling, which was associated with the downregulation of cell cycle inhibitors p21Cip1 and p27Kip1. nih.gov

Conversely, Cisd2 also plays a role in maintaining metabolic homeostasis through the AKT pathway. In the liver, Cisd2 helps maintain protein homeostasis by modulating the IRS/AKT pathway. mdpi.com Inhibition of this pathway is linked to hepatic insulin (B600854) resistance and NAFLD. mdpi.com Cisd2 appears to support IRS/AKT signaling by reversing age-related increases in inhibitory proteins like JNK and PP2A. mdpi.com Furthermore, overexpression of Cisd2 has been found to antagonize autophagy induced by chemotherapy agents by activating the AKT/mTOR pathway. researchgate.netnih.gov Given that "this compound" is being explored for NAFLD, its mechanism likely involves the positive regulation of the IRS/AKT pathway in the liver. mdpi.commolnova.com

| Context | Effect of Cisd2 on AKT Pathway | Downstream Effect | Reference |

|---|---|---|---|

| Gastric Cancer | Activates AKT signaling. | Promotes cell proliferation and tumorigenesis. | nih.govspandidos-publications.comnih.gov |

| Liver (Aging) | Modulates the IRS/AKT pathway. | Maintains protein homeostasis and may protect against NAFLD. | mdpi.com |

| Chemotherapy Response | Activates the AKT/mTOR pathway. | Antagonizes 5-FU-induced autophagy in gastric cancer cells. | researchgate.netnih.gov |

Cisd2 Mediated Mitochondrial and Endoplasmic Reticulum Homeostasis

Maintenance of Mitochondrial Integrity and Ultrastructure

Cisd2 is fundamental for preserving the structural and functional integrity of mitochondria. tandfonline.com Studies using mouse models have demonstrated that a deficiency in Cisd2 leads to significant mitochondrial breakdown and dysfunction. nih.gov In the absence of sufficient Cisd2, mitochondria exhibit severe structural abnormalities, including degeneration of the mitochondrial matrix and damage to the outer membrane. researchgate.netnih.gov This structural decay is not merely a cosmetic issue; it directly impairs mitochondrial function, leading to reduced electron transport activity and decreased oxygen consumption. researchgate.net

Conversely, maintaining high levels of Cisd2 has been shown to protect mitochondria from age-related damage. nih.gov For instance, in cardiac muscle, adequate Cisd2 preserves the density and normal ultrastructure of subsarcolemmal mitochondria, which are crucial for meeting the high energy demands of the heart. nih.gov The absence of Cisd2 results in a notable degeneration of these mitochondria, a phenotype observed in both prematurely aged Cisd2-deficient mice and naturally aged wild-type mice. nih.gov This evidence effectively links Cisd2 gene function to the maintenance of mitochondrial integrity over the lifespan of an organism. tandfonline.com

Regulation of Mitochondrial Dynamics and Quality Control

Mitochondrial health is maintained not only by the integrity of individual organelles but also by a dynamic network that constantly undergoes fission (division) and fusion (merging), and a quality control system that removes damaged components through mitophagy.

Mitophagy Regulation

Mitophagy is a specialized form of autophagy where damaged or superfluous mitochondria are selectively targeted for degradation by lysosomes. This process is a critical mitochondrial quality control mechanism. nih.gov Research indicates that Cisd2 is a significant regulator of this pathway. Under conditions of cellular stress, inhibition of Cisd2 has been shown to promote and enhance mitophagy. tandfonline.comnih.gov

One of the primary mechanisms through which this regulation occurs is the Pink1-Parkin pathway. nih.gov When mitochondria are damaged, the kinase Pink1 accumulates on the outer mitochondrial membrane, recruiting the E3 ubiquitin ligase Parkin, which then tags the mitochondrion for degradation. Studies have revealed that knocking down Cisd2 leads to increased protein levels of Pink1 and Parkin, suggesting that Cisd2 normally acts as a negative regulator of this pathway. researchgate.netnih.gov Furthermore, Cisd2 interacts with B-cell lymphoma 2 (Bcl-2) at the ER, forming a complex that inhibits autophagy initiation by sequestering Beclin1 (BECN1). researchgate.netnih.govgenecards.org When Cisd2 is absent, BECN1 is released, facilitating the activation of autophagy and, consequently, mitophagy. researchgate.net Thus, by modulating key autophagy-initiating complexes and the Pink1-Parkin pathway, Cisd2 plays a crucial role in controlling the rate of mitochondrial turnover.

Endoplasmic Reticulum (ER) Integrity and Function

Cisd2's localization at the ER membrane is critical for the organelle's proper function and the prevention of ER stress. youtube.com The ER is central to protein synthesis and folding, as well as lipid synthesis. Disruption of these functions leads to the unfolded protein response (UPR), a hallmark of ER stress. In skeletal muscle, the deletion of Cisd2 has been shown to cause significant ER stress. genecards.org This highlights Cisd2's role in maintaining ER homeostasis, ensuring the fidelity of protein processing and preventing the accumulation of misfolded proteins that can trigger cell death pathways.

ER-Mitochondria Associated Membranes (MAMs) and Inter-organellar Crosstalk

The MAMs are specialized subcellular compartments where the ER and mitochondria come into close contact (approximately 10–30 nm apart). nih.gov These contact sites are hubs for signaling and metabolite exchange, and Cisd2 is highly enriched in this region. youtube.comnih.govnih.gov Functioning as a component of the tethering machinery, Cisd2 helps maintain the structural integrity of the MAMs, ensuring an optimal distance between the two organelles. nih.gov

This structural role is vital for the functional crosstalk between the ER and mitochondria. The MAMs facilitate numerous processes, including the transfer of calcium (Ca2+) and lipids, and are involved in the regulation of mitochondrial dynamics and autophagy. By preserving the ultrastructure of the MAM, Cisd2 ensures that these critical inter-organellar communication pathways remain efficient. nih.gov Disruption of Cisd2 function impairs the stability of MAMs, which can lead to defects in Ca2+ signaling, metabolism, and ultimately, cellular dysfunction.

Regulation of Intracellular Calcium (Ca2+) Homeostasis

Cisd2 is a master regulator of intracellular Ca2+ homeostasis, a process heavily reliant on the functional integrity of the ER-mitochondria interface. uniprot.orgyoutube.comnih.gov The ER serves as the primary intracellular Ca2+ storage depot, releasing it into the cytosol to initiate signaling cascades. Mitochondria, in turn, can take up cytosolic Ca2+ through the mitochondrial calcium uniporter (MCU), a process that stimulates energy production but can also trigger cell death if the organelle becomes overloaded. uniprot.orgnih.gov

Cisd2 exerts its control through interactions with key Ca2+-handling proteins. It directly binds to and modulates the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping Ca2+ from the cytosol back into the ER lumen. researchgate.netresearchgate.net By maintaining SERCA activity, Cisd2 ensures that cytosolic Ca2+ levels are kept low at baseline and that ER Ca2+ stores remain filled. researchgate.net Cisd2 deficiency leads to impaired SERCA function, resulting in elevated basal cytosolic Ca2+ levels and a subsequent overload of Ca2+ in the mitochondria. uniprot.org This mitochondrial Ca2+ overload compromises mitochondrial function and can initiate apoptosis. uniprot.org Furthermore, the Cisd2-Bcl-2 complex at the ER is thought to regulate Ca2+ flux through the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), another major ER Ca2+ release channel. researchgate.netnih.gov

Table 1: Effects of Cisd2 Status on Cellular Homeostasis

| Cellular Process | Effect of High Cisd2 Levels | Effect of Cisd2 Deficiency | Supporting Findings |

|---|---|---|---|

| Mitochondrial Integrity | Preserves ultrastructure and density | Causes degeneration and dysfunction | High Cisd2 levels in aged mice preserve subsarcolemmal mitochondria. nih.gov Cisd2 knockout leads to mitochondrial breakdown. nih.gov |

| Mitophagy | Inhibits/modulates mitophagy | Augments mitophagy | Inhibition of Cisd2 promotes mitophagy via the Pink1-Parkin pathway. nih.gov Cisd2 interacts with Bcl-2 to inhibit BECN1-mediated autophagy. researchgate.netgenecards.org |

| ER Function | Maintains ER homeostasis | Induces ER stress | Deletion of Cisd2 in skeletal muscle activates the unfolded protein response. |

| MAM Structure | Maintains optimal ER-mitochondria tethering | Disrupts MAM integrity | Cisd2 is enriched at MAMs and preserves their structure during aging. nih.gov |

| Calcium Homeostasis | Maintains low cytosolic Ca2+ and full ER stores | Causes cytosolic and mitochondrial Ca2+ overload | Cisd2 modulates SERCA pump activity. researchgate.netresearchgate.net Deficiency leads to impaired Ca2+ uptake into the ER. uniprot.org |

Table 2: Key Protein Interactions of Cisd2

| Interacting Protein | Location of Interaction | Functional Consequence |

|---|---|---|

| B-cell lymphoma 2 (Bcl-2) | Endoplasmic Reticulum (ER) | Forms a complex to inhibit BECN1-mediated autophagy; regulates Ca2+ flux. researchgate.netnih.govgenecards.org |

| Beclin1 (BECN1) | Endoplasmic Reticulum (ER) | Indirectly regulated; Cisd2-Bcl-2 complex sequesters BECN1 to inhibit autophagy. researchgate.net |

| SERCA | Endoplasmic Reticulum (ER) | Modulates Ca2+ pump activity to control cytosolic and ER Ca2+ levels. researchgate.netresearchgate.net |

| IP3R | Endoplasmic Reticulum (ER) | May regulate mitochondrial Ca2+ homeostasis as part of the Cisd2-Bcl-2 complex. researchgate.net |

| Pink1/Parkin Pathway Proteins | Mitochondria | Cisd2 expression levels negatively regulate the activity of this mitophagy pathway. researchgate.netnih.gov |

Compound and Protein Glossary

| Name | Full Name / Description |

| Bcl-2 | B-cell lymphoma 2 |

| BECN1 | Beclin1 |

| Cisd2 | CDGSH Iron Sulfur Domain 2 |

| Drp1 | Dynamin-related protein 1 |

| IP3R | Inositol 1,4,5-trisphosphate receptor |

| MCU | Mitochondrial calcium uniporter |

| MFN1/2 | Mitofusin 1/2 |

| NAF-1 | Nutrient-deprivation autophagy factor-1 |

| OPA1 | Optic Atrophy 1 |

| Pink1 | PTEN-induced putative kinase 1 |

| SERCA | Sarco/Endoplasmic Reticulum Ca2+-ATPase |

Ca2+ Flux between ER and Mitochondria

The transfer of Ca2+ from the ER, the primary intracellular Ca2+ store, to the mitochondria is a vital signaling mechanism that governs cellular metabolism and survival. This process occurs at the MAMs, where the close proximity of the two organelles allows for the creation of Ca2+ microdomains with concentrations significantly higher than in the bulk cytosol. nih.gov Cisd2 is a key protein in orchestrating this localized Ca2+ flux. nih.govresearchgate.net

Research has revealed that Cisd2 interacts with several key proteins involved in Ca2+ regulation to modulate the transfer of Ca2+ between the ER and mitochondria. These interactions are crucial for maintaining proper mitochondrial function and preventing cellular stress.

Key Protein Interactions in Cisd2-Mediated Ca2+ Regulation:

| Interacting Protein | Location | Function in Ca2+ Homeostasis | Reference |

| SERCA2b | ER Membrane | A Ca2+ pump that transports Ca2+ from the cytosol into the ER lumen, maintaining high ER Ca2+ concentrations. Cisd2's interaction with SERCA2b impacts ER Ca2+ dynamics. | nih.gov |

| IP3R1 | ER Membrane | A Ca2+ release channel on the ER. Cisd2's association with the BCL-2 family of proteins can modulate the Ca2+ channel activity of IP3R. | nih.govnih.gov |

| Gimap5 | MAMs | A MAM-resident protein that Cisd2 interacts with to modulate mitochondrial Ca2+ uptake. | nih.govresearchgate.net |

| BCL-2 | ER Membrane | An anti-apoptotic protein that interacts with Cisd2 and IP3R to regulate Ca2+ release from the ER. | nih.gov |

Deficiency in Cisd2 has been shown to result in increased ER-mitochondrial contacts and augmented Ca2+ flux from the ER to the mitochondria. nih.gov While a certain level of Ca2+ transfer is essential for stimulating mitochondrial metabolism, excessive and unregulated flux can lead to mitochondrial Ca2+ overload, a condition that can trigger cell death pathways. unife.it Patient-derived fibroblasts with a mutation in the CISD2 gene have demonstrated this increased ER-mitochondrial Ca2+ flux. nih.govresearchgate.net Furthermore, the loss of Cisd2 can lead to elevated cytosolic Ca2+ levels, indicating a breakdown in the cell's ability to buffer and compartmentalize this critical second messenger. nih.govresearchgate.net

Attenuation of Excitotoxic Ca2+ Surge

Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. nih.govtermedia.pl A primary mechanism underlying excitotoxicity is a massive and sustained influx of Ca2+ into neurons. nih.gov This intracellular Ca2+ surge overwhelms the cell's buffering capacity, leading to the activation of degradative enzymes, the generation of reactive oxygen species (ROS), and mitochondrial dysfunction. unife.it

The ER and mitochondria are central players in the excitotoxic cascade. The initial influx of Ca2+ through glutamate receptors can trigger further Ca2+ release from the ER, amplifying the cytotoxic signal. nih.gov This released Ca2+ is then taken up by the mitochondria, and while this initially serves as a buffering mechanism, excessive mitochondrial Ca2+ accumulation leads to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors. unife.it

Given Cisd2's fundamental role in maintaining Ca2+ homeostasis at the ER-mitochondria interface, it is positioned to be a crucial factor in mitigating excitotoxic neuronal injury. By regulating the key proteins involved in ER Ca2+ release and mitochondrial Ca2+ uptake, Cisd2 helps to prevent the catastrophic Ca2+ overload that characterizes excitotoxicity.

Role of Cisd2 in Preventing Excitotoxic Ca2+ Dysregulation:

| Cellular Process | Cisd2-Mediated Regulation | Consequence of Cisd2 Function |

| ER Ca2+ Release | Modulates IP3R channel activity through interactions with proteins like BCL-2. | Prevents excessive Ca2+ release from the ER, dampening the amplification of the initial excitotoxic signal. |

| Mitochondrial Ca2+ Uptake | Regulates mitochondrial Ca2+ uptake via its interaction with Gimap5. | Protects mitochondria from Ca2+ overload, preserving their function and preventing the initiation of apoptosis. |

| Overall Ca2+ Homeostasis | Interacts with SERCA pumps to ensure proper refilling of ER Ca2+ stores. | Maintains the cell's capacity to buffer and respond to physiological Ca2+ signals, enhancing resilience against excitotoxic insults. |

By preserving the integrity of mitochondrial and ER function through the precise regulation of Ca2+ flux, Cisd2 plays a protective role against the downstream consequences of excitotoxicity. aging-us.comaging-us.com Its ability to maintain this delicate balance is essential for neuronal survival in the face of excessive excitatory stimulation.

Cellular Processes and Stress Responses Regulated by Cisd2

Autophagy and Apoptosis Regulation

Cisd2 is a key modulator of the intricate balance between autophagy, a cellular self-cleaning process, and apoptosis, or programmed cell death. nih.govmdpi.comfrontiersin.org This regulation is critical for cell survival and function under various stress conditions. frontiersin.org

Modulation of Beclin-1 Mediated Autophagy

Cisd2 plays a significant role in regulating autophagy through its interaction with the B-cell lymphoma 2 (Bcl-2) protein and Beclin-1. mdpi.comfrontiersin.orgfrontiersin.org Autophagy is a catabolic process where cellular components are degraded and recycled, a function essential for cellular health. spandidos-publications.com Beclin-1 is a key protein in the initiation of autophagy. nih.govfrontiersin.org

Cisd2 facilitates the interaction between Bcl-2 and Beclin-1 at the endoplasmic reticulum. frontiersin.org Bcl-2 normally inhibits autophagy by binding to Beclin-1. frontiersin.org Cisd2 acts as an adapter protein, stabilizing the Bcl-2/Beclin-1 complex, thereby suppressing autophagy. frontiersin.orgfrontiersin.orgkuleuven.be In situations of cellular stress, this interaction can be modulated, influencing the rate of autophagy. frontiersin.org Studies in glioma cells have shown that inhibiting Cisd2 can lead to an increase in Beclin-1-mediated autophagy, which in turn suppresses tumor cell proliferation. nih.gov Conversely, high levels of Cisd2 can inhibit autophagy, promoting the survival of cancer cells. spandidos-publications.comnih.gov In hepatocellular carcinoma, knockdown of Cisd2 was found to promote uncontrolled, Beclin-1-related autophagy. nih.gov

| Condition | Cisd2 Level | Effect on Bcl-2/Beclin-1 Interaction | Outcome on Autophagy | Cellular Consequence | Reference |

| Normal | Normal | Stabilized | Inhibited | Homeostasis | frontiersin.orgfrontiersin.org |

| Glioma Cells | High | Enhanced | Suppressed | Promotes Tumor Proliferation | nih.gov |

| Glioma Cells (Cisd2 knockdown) | Low | Destabilized | Activated | Suppresses Tumor Proliferation | nih.gov |

| Hepatocellular Carcinoma (Cisd2 knockdown) | Low | Destabilized | Uncontrolled Activation | Promotes Ferroptosis | nih.gov |

Prevention of Apoptotic Cell Death

Cisd2 also plays a crucial anti-apoptotic role by modulating the function of the Bcl-2 family of proteins. mdpi.comfrontiersin.org In response to cellular stress, Cisd2 can bind to Bcl-2, which enhances the anti-apoptotic effects of Bcl-2. mdpi.comfrontiersin.org This interaction helps to prevent the initiation of the apoptotic cascade. mdpi.comfrontiersin.org

Furthermore, Cisd2 is involved in regulating the release of calcium (Ca²⁺) from the endoplasmic reticulum, a process that can trigger apoptosis if dysregulated. frontiersin.org By binding to Bcl-2 and the inositol (B14025) 1,4,5-triphosphate receptor (IP3R), an ER calcium channel, Cisd2 helps to attenuate excessive Ca²⁺ release, thereby preventing mitochondrial calcium overload and subsequent cell death. frontiersin.orgnih.gov Overexpression of Cisd2 has been shown to protect against neuronal loss, in part by preventing mitochondrial dysfunction-driven apoptosis. mdpi.comfrontiersin.org

Redox Homeostasis and Management of Reactive Oxygen Species (ROS)

Cisd2 is a key player in maintaining redox homeostasis and managing cellular levels of reactive oxygen species (ROS). nih.govencyclopedia.pub Its ability to regulate oxidative stress is fundamental to its role in promoting cellular health and longevity. mdpi.com

Protection Against Oxidative Stress

Cisd2 protects cells from oxidative stress through its intrinsic properties and its influence on mitochondrial function. nih.govmdpi.com As a protein containing a redox-active 2Fe-2S cluster, Cisd2 can directly participate in electron transfer reactions. nih.govmdpi.com This capability allows it to help maintain a reduced intracellular environment, counteracting the damaging effects of ROS. plos.orgnih.gov

Deficiency in Cisd2 leads to mitochondrial dysfunction, a major source of cellular ROS. mdpi.com Specifically, a lack of Cisd2 has been linked to a decrease in the efficiency of the mitochondrial electron transport chain, leading to increased ROS production. mdpi.com Conversely, overexpression of Cisd2 has been demonstrated to reduce ROS levels and protect against oxidative damage in various tissues, including the liver and heart. plos.orgmdpi.com In keratinocytes, the flavonoid hesperetin (B1673127) was shown to enhance mitochondrial function and protect against oxidative stress by increasing the expression of Cisd2. researchgate.net

Regulation of Intracellular Iron Levels

Cisd2 is critically involved in the regulation of intracellular iron, a key element in many cellular processes but also a potential catalyst for the formation of damaging ROS through the Fenton reaction. nih.govresearchgate.net Cisd2 helps to maintain iron homeostasis, particularly within the mitochondria. researchgate.net

| Cellular Context | Cisd2 Status | Effect on Mitochondrial Labile Iron | Effect on Mitochondrial ROS | Outcome | Reference |

| Breast Cancer Cells | Disrupted | Increase | Increase | Triggers Ferroptosis | researchgate.net |

| Non-Small Cell Lung Cancer Cells | Inhibited | Increase (cellular) | Increase | Mitochondrial Dysfunction | frontiersin.org |

| Arsenic-Induced Nonalcoholic Steatohepatitis | Overexpressed | Decrease (cytoplasmic), Increase (mitochondrial) | Decrease | Inhibition of Ferroptosis | nih.gov |

Cellular Energetics and Metabolic Flexibility

Cisd2 plays a significant role in regulating cellular energy metabolism and ensuring metabolic flexibility, which is the ability of cells to adapt their fuel source to meet metabolic demands. encyclopedia.pubnih.govsochob.cl This function is closely tied to its role in maintaining mitochondrial health. encyclopedia.pubmdpi.com

A decline in Cisd2 levels is associated with aging and leads to impairments in mitochondrial function, including reduced efficiency of oxidative phosphorylation and ATP production. nih.govmdpi.com This mitochondrial dysfunction contributes to a loss of metabolic flexibility, forcing cells to rely more on less efficient energy production pathways. nih.gov

Conversely, maintaining high levels of Cisd2, for instance through transgenic overexpression, has been shown to preserve mitochondrial function and improve metabolic flexibility during aging. encyclopedia.pubnih.gov In aged hearts, elevated Cisd2 levels can restore a more youthful metabolic profile, characterized by improved fatty acid oxidation and glucose utilization. nih.govmdpi.com This enhanced metabolic state helps to meet the high energy demands of cardiac tissue and slows the aging process. encyclopedia.pubmdpi.com The ability of Cisd2 to maintain Ca²⁺ homeostasis and reduce ROS production also contributes to preserving the metabolic function of mitochondria. encyclopedia.pubnih.gov

Protein Processing and Degradation Pathways

The activation of CDGSH Iron Sulfur Domain 2 (CISD2) plays a significant role in maintaining cellular protein homeostasis, or proteostasis. This involves complex networks that manage protein synthesis, folding, and the degradation of misfolded or unnecessary proteins. CISD2's influence extends to two primary protein degradation pathways: the ubiquitin-proteasome system and the autophagy-lysosome pathway. nih.govresearchgate.net

Recent studies have shown that the genetic deletion of Cisd2 in mice leads to significant disruptions in the entire protein biosynthesis process, including translation, modification, transport, and degradation. nih.gov This underscores the protein's critical role. In a state of Cisd2 deficiency, there is an accumulation of damaged organelles and the formation of autolysosomes, indicating an impact on degradation pathways. nih.gov When both Cisd1 and Cisd2 are absent, these effects are synergistic, leading to a severe breakdown of organelles and eventual cell death. nih.gov

Regulation of Autophagy

CISD2 is a key regulator of autophagy, a process where cells degrade and recycle their own components. nih.govsinobiological.com It primarily acts to antagonize autophagy mediated by the protein BECN1 at the endoplasmic reticulum. sinobiological.com CISD2 achieves this by participating in the interaction between B-cell lymphoma 2 (BCL2) and BECN1. mdpi.comfrontiersin.org This interaction is crucial, as BCL2's binding to BECN1 inhibits autophagy. mdpi.com By promoting this binding, CISD2 helps to suppress the initiation of the autophagic process. mdpi.comfrontiersin.org

In glioma cells, for instance, suppressing CISD2 has been shown to significantly increase autophagy, a process mediated by beclin-1. nih.gov Conversely, increased levels of CISD2 markedly suppress autophagy. nih.gov This suggests that activating CISD2 would lead to a downregulation of autophagy. The process is responsible for clearing out long-lived proteins and damaged organelles. spandidos-publications.com

Furthermore, CISD2 deficiency leads to mitochondrial damage, which in turn induces a specific form of autophagy called mitophagy to clear the impaired mitochondria. nih.govspandidos-publications.com Studies have shown that a decrease in CISD2 expression can promote mitophagy through the PINK1-Parkin pathway. nih.gov

| Interacting Protein | Function in Autophagy | Effect of CISD2 Interaction |

|---|---|---|

| BCL2 (B-cell lymphoma 2) | Inhibits autophagy by binding to BECN1. | CISD2 promotes the BCL2-BECN1 interaction, thus suppressing autophagy. mdpi.comfrontiersin.org |

| BECN1 (Beclin 1) | A key initiator of the autophagy process. | CISD2 antagonizes its function. sinobiological.com |

| PINK1/Parkin | Pivotal regulators involved in mediating mitophagy (mitochondrial autophagy). | Downregulation of CISD2 leads to increased levels of PINK1 and Parkin, promoting mitophagy. nih.gov |

Involvement in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the cell's other major pathway for protein degradation, primarily targeting short-lived and misfolded proteins. creative-diagnostics.com Proteins are marked for destruction by the attachment of ubiquitin molecules, which then allows the proteasome to recognize and degrade them. creative-diagnostics.comfrontiersin.org

While direct modulation of the UPS by a specific "Cisd2 agonist 1" is not documented, the broader function of CISD2 in maintaining cellular health suggests an indirect influence. For example, dysfunction of the 26S proteasome is linked to numerous human pathologies. frontiersin.org The cell employs quality control mechanisms, including the autophagic clearance of damaged proteasomes, a process that itself involves ubiquitylation. frontiersin.org

Research on Cisd2 knockout mice has revealed that the absence of this protein leads to dysregulation of calcium signaling and activation of endoplasmic reticulum (ER) stress. researchgate.net Both ER stress and the accumulation of misfolded proteins can overwhelm the UPS, triggering a cellular response known as the Unfolded Protein Response (UPR). This indicates that by maintaining ER and mitochondrial homeostasis, CISD2 activation helps to prevent conditions that would otherwise strain the proteasome system. nih.govaging-us.com

Studies have identified that in the absence of CISD2, there are significant changes in the expression of genes involved in programmed cell death and ferroptosis, another form of cell death linked to iron-dependent lipid peroxidation. nih.govaging-us.com This points to a complex interplay where CISD2 helps manage cellular stress that could otherwise lead to protein aggregation and degradation system overload.

| Cellular Process | Observation in Cisd2-Deficient Models | Implication for Protein Processing |

|---|---|---|

| Protein Biosynthesis | The entire process, including translation, modification, and transport, is damaged. nih.gov | Indicates a fundamental role for CISD2 in the lifecycle of proteins. |

| Organelle Integrity | Leads to mitochondrial degeneration and ER stress. nih.govaging-us.com | Stresses the protein degradation machinery (UPS and autophagy). |

| Autophagy | Increased autolysosome formation and mitophagy. nih.govnih.gov | Shows a direct regulatory role in degradation pathways. |

| Programmed Cell Death | Significant changes in genes related to apoptosis and ferroptosis. nih.govaging-us.com | Highlights its role in preventing stress that leads to protein aggregation and cell death. |

Investigation of Cisd2 Agonism in Preclinical Disease Models

Neurodegenerative Diseases Research

Activation of Cisd2 has shown considerable promise in various preclinical models of neurodegenerative disorders by targeting key pathological mechanisms such as protein aggregation, neuronal loss, and neuroinflammation.

Alzheimer's Disease (AD) Models: Attenuation of Aβ-mediated Pathology

In preclinical studies utilizing mouse models of Alzheimer's disease (AD), specifically the APP/PS1 double transgenic mouse model, the level of Cisd2 has been shown to directly modulate the severity of the disease phenotype. mdpi.comresearchgate.net Upregulation of Cisd2 in these AD models promoted survival and offered protection against the loss of neurons. mdpi.comresearchgate.net Conversely, a deficiency in Cisd2 was found to accelerate the pathogenesis mediated by amyloid-beta (Aβ). mdpi.comresearchgate.net

Transgenic enhancement of Cisd2 levels provides protection to mitochondria and lessens the depletion of neuronal progenitor cells. mdpi.comnih.gov Furthermore, increasing Cisd2 expression in AD mouse models helps to shift the altered gene expression patterns back towards those seen in wild-type mice, suggesting a broad beneficial impact on cellular function. researchgate.netnih.gov These findings underscore the potential of Cisd2-based therapeutic strategies to modify the course of AD. researchgate.netnih.gov Research indicates that Cisd2 overexpression works to attenuate AD pathogenesis by ensuring mitochondrial quality and function. researchgate.net

Table 1: Effects of Cisd2 Modulation in Alzheimer's Disease Mouse Models

| Model System | Cisd2 Modulation | Key Findings | Citations |

|---|---|---|---|

| APP/PS1 Transgenic Mice | Overexpression (~2-fold) | Promoted survival, protected against neuronal loss, attenuated pathological defects. | mdpi.com, researchgate.net |

| APP/PS1 Transgenic Mice | Overexpression | Protected against Aβ-mediated mitochondrial damage, attenuated loss of neuronal progenitor cells. | researchgate.net, nih.gov |

| APP/PS1 Transgenic Mice | Deficiency | Accelerated Aβ-mediated pathogenesis and AD phenotypes. | mdpi.com, researchgate.net |

Neuroprotection and Neuronal Survival Studies

The neuroprotective effects of Cisd2 are a cornerstone of its therapeutic potential. In AD mouse models, a transgenic increase in Cisd2 levels significantly reduces the loss of neurons in the hippocampus. mdpi.comresearchgate.net This protective effect is associated with the preservation of mitochondrial integrity and function in the face of Aβ-induced toxicity. researchgate.netresearchgate.net Studies have confirmed neuronal preservation through the use of specific markers like NeuN (neuron-specific nuclear protein) and MAP2 (a marker for neuronal cell body and dendrites), which showed that Cisd2 overexpression significantly mitigated neuronal loss. researchgate.net

Beyond AD models, research has highlighted Cisd2's role in broader contexts of neuronal health. For instance, sustained high levels of Cisd2 in aging mice were able to protect sciatic and optic nerves from age-related degeneration. mdpi.com The mechanism of neuroprotection is linked to Cisd2's ability to regulate autophagy and calcium homeostasis, which are critical for neuronal function and survival. nih.govresearchgate.net

Microglia Polarization and Neuroinflammation Modulation

Neuroinflammation, largely driven by microglia, is a key component of neurodegenerative diseases. frontiersin.orgthno.org Research indicates that Cisd2 plays a crucial role in modulating microglial activity and the associated inflammatory response. frontiersin.org Studies using microglial cell models have shown that a deficiency in Cisd2, mimicking the decline seen in aging, leads to a significant increase in proinflammatory signaling. frontiersin.orgnih.gov

Specifically, the loss of Cisd2 function promotes the M1 pro-inflammatory phenotype in microglia while reducing the expression of M2 anti-inflammatory markers such as Arg-1, Ym1, and IL-10. frontiersin.orgnih.gov This shift is mediated, at least in part, through the regulation of the NFκB pathway; Cisd2 deficiency was shown to enhance the DNA-binding activity of the NFκB p65 subunit, a key regulator of inflammation. frontiersin.orgnih.gov Conversely, agonism of Cisd2 is postulated to exert anti-inflammatory effects by helping to restore the M2 microglial phenotype, thereby reducing neuroinflammation. frontiersin.orgnih.gov In AD mouse models, Cisd2 overexpression was found to attenuate the expansion of microglia and reduce inflammation in the hippocampus. nih.gov

Table 2: Cisd2's Role in Microglia Polarization and Neuroinflammation

| Cellular Model | Experimental Condition | Outcome | Implication | Citations |

|---|---|---|---|---|

| EOC Microglial Cells | Cisd2 Knockdown (siCISD2) | Augmented proinflammatory signaling (M1 phenotype). | Cisd2 deficiency promotes neuroinflammation. | frontiersin.org, nih.gov |

| EOC Microglial Cells | Cisd2 Knockdown (siCISD2) | Reduced expression of M2 markers (Arg-1, Ym1, IL-10). | Cisd2 is important for the anti-inflammatory M2 phenotype. | frontiersin.org, nih.gov |

| EOC Microglial Cells | Cisd2 Knockdown (siCISD2) | Enhanced DNA-binding activity of NFκB p65 subunit. | Cisd2 modulates inflammation via the NFκB pathway. | frontiersin.org, nih.gov |

Stroke Pathomechanisms and Mitochondrial Dysfunction

In the context of stroke, preclinical research points to a significant drop in Cisd2 expression in animal models following ischemic events, such as those induced by middle cerebral artery occlusion (MCAO). frontiersin.org This decrease in Cisd2 is associated with detrimental outcomes. frontiersin.org The primary mechanism of damage involves mitochondrial dysfunction, which is a key pathological feature of stroke. frontiersin.orgrsc.org

Studies have shown that overexpressing Cisd2 can significantly ameliorate ischemia-related mitochondrial dysfunction and subsequent apoptosis (programmed cell death). frontiersin.org By preserving mitochondrial function, Cisd2 helps to protect neural tissues from the damage caused by oxygen-glucose deprivation and reoxygenation, which mimics the conditions of an ischemic stroke. frontiersin.org These findings suggest that strategies to increase Cisd2 expression could be a protective approach for stroke. frontiersin.org

Hepatic Disorders Research

The liver is another organ where the age-related decline in Cisd2 has significant pathological consequences. Preclinical research has focused on its role in the development and progression of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).

Non-alcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

Preclinical studies using mouse models have established that the dosage of Cisd2 is a critical factor in the severity of NAFLD and NASH induced by a Western diet. nih.govnih.gov A deficiency in Cisd2, specifically a hepatocyte-specific haploinsufficiency, was shown to accelerate the development of NAFLD and worsen its progression towards NASH. nih.govnih.gov These mice developed hepatic steatosis, inflammation, cell death, and fibrosis at a young age. nih.gov

In contrast, an enhanced level of Cisd2 expression protects the liver. mdpi.comnih.gov Transcriptomic analysis of mice on a Western diet revealed that increased Cisd2 expression attenuates pathological changes related to inflammation and lipid metabolism. nih.govnih.gov A key protective mechanism of Cisd2 is its ability to shield the liver from oxidative stress and reduce the occurrence of mitochondrial DNA deletions, which are implicated in the progression of NAFLD. mdpi.comnih.gov These findings strongly suggest that enhancing Cisd2 expression is a promising therapeutic strategy for treating diet-induced fatty liver diseases. nih.govnih.gov

Table 3: Impact of Cisd2 Levels on NAFLD/NASH Mouse Models

| Model System | Cisd2 Level | Key Findings | Citations |

|---|---|---|---|

| Western Diet-fed Mice | Haploinsufficiency (deficiency) | Accelerated NAFLD development and progression to NASH. | nih.gov, nih.gov |

| Western Diet-fed Mice | Enhanced copy number (overexpression) | Attenuated liver pathogenesis, including inflammation and lipid metabolism alterations. | mdpi.com, nih.gov |

| Western Diet-fed Mice | Enhanced expression | Protected against oxidative stress and reduced mitochondrial DNA deletions. | nih.gov |

Attenuation of Liver Aging and Oxidative Damage

The CDGSH iron-sulfur domain 2 (Cisd2) protein has been identified as a crucial factor in mitigating the effects of liver aging and oxidative damage. mdpi.comaging-us.com Studies have demonstrated that the expression of Cisd2 in the liver decreases with age, with old mice showing approximately 50% lower levels compared to young mice. mdpi.com This decline is associated with age-related liver pathology, including fat accumulation and functional decline. mdpi.comsemanticscholar.org

In preclinical models, maintaining a persistently high level of Cisd2 has been shown to counteract these age-related changes. mdpi.comaging-us.com Transgenic mice overexpressing Cisd2 exhibit a preservation of youthful gene and protein expression patterns in the liver, which helps to maintain normal metabolic function during aging. mdpi.comaging-us.com Specifically, Cisd2 overexpression has been found to protect the liver from age-related fat accumulation and the dysregulation of lipid metabolism in both mitochondria and peroxisomes. semanticscholar.org This includes both lipid biosynthesis and β-oxidation processes. semanticscholar.org

Furthermore, Cisd2 plays a significant role in protecting the liver from oxidative stress. mdpi.comsemanticscholar.orgmdpi.com It helps to reduce the age-associated oxidative modifications of various liver proteins. semanticscholar.org Research indicates a reverse correlation between the level of Cisd2 expression and markers of oxidative stress, such as total reactive oxygen/nitrogen species (ROS/RNS) and malondialdehyde (MDA), a product of lipid oxidation. mdpi.com In models of non-alcoholic fatty liver disease (NAFLD) induced by a Western diet, enhanced Cisd2 expression attenuates liver pathogenesis by protecting against oxidative stress and reducing mitochondrial DNA deletions. mdpi.com

Studies using hepatocyte-specific Cisd2 knockout mice have further highlighted its protective role. A deficiency in Cisd2 can lead to lipid accumulation, mitochondrial dysfunction, and increased oxidative stress within liver cells. mdpi.com These findings underscore the cell-autonomous function of Cisd2 in hepatocytes and its importance in protecting against age-related liver damage. mdpi.comaging-us.com

Table 1: Effects of Cisd2 on Liver Aging and Oxidative Damage in Preclinical Models

| Model System | Key Findings | Reference |

| Naturally Aged Mice | Cisd2 protein levels decrease by ~50% in the liver of old mice. | mdpi.com |

| Cisd2 Transgenic (TG) Mice | Attenuated age-related liver pathology and fat accumulation. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Cisd2 Transgenic (TG) Mice | Preserved youthful gene and proteome expression patterns. mdpi.comaging-us.com | mdpi.comaging-us.com |

| Cisd2 Transgenic (TG) Mice | Ameliorated age-related dysregulation of lipid metabolism. semanticscholar.org | semanticscholar.org |

| Cisd2 Transgenic (TG) Mice | Reduced age-associated oxidative modifications of liver proteins. semanticscholar.org | semanticscholar.org |

| Western Diet-Fed Mice | Enhanced Cisd2 expression attenuated NAFLD pathogenesis and oxidative stress. mdpi.com | mdpi.com |

| Hepatocyte-Specific Cisd2 Knockout (KO) Mice | Cisd2 deficiency led to lipid accumulation and mitochondrial dysfunction. mdpi.com | mdpi.com |

Musculoskeletal System Research

Skeletal Muscle Degeneration and Sarcopenia

Sarcopenia, the age-related loss of skeletal muscle mass and function, is a prominent feature of aging. mdpi.comnih.gove-enm.org Research has revealed a significant link between the expression of Cisd2 and the health of skeletal muscle during the aging process. mdpi.comnih.gov A notable age-dependent decrease in Cisd2 protein levels has been observed in skeletal muscle, particularly in the gastrocnemius muscle, which is composed predominantly of fast-twitch fibers that are preferentially lost with age. nih.gov In the gastrocnemius, Cisd2 protein levels can decrease by as much as 70% after middle age in mice. nih.gov

Preclinical studies utilizing mouse models have demonstrated that a deficiency in Cisd2 accelerates skeletal muscle degeneration, a phenotype consistent with premature aging. nih.govnih.govnih.gov Conversely, maintaining elevated levels of Cisd2 through transgenic overexpression has been shown to ameliorate age-associated degeneration of skeletal muscles. nih.govresearchgate.net These findings suggest that Cisd2 is a critical regulator in counteracting the molecular and cellular processes that drive sarcopenia. mdpi.commdpi.com The decline in Cisd2 expression is considered a contributing factor to the mitochondrial dysfunction and alterations in intracellular calcium homeostasis that are hallmarks of sarcopenic muscle. mdpi.com

Maintenance of Muscle Function and Morphology

The maintenance of Cisd2 levels is crucial for preserving both the function and structural integrity of skeletal muscle throughout life. nih.govmdpi.com Preclinical evidence from Cisd2 transgenic mice shows that persistently high expression of this protein protects skeletal muscles from the age-dependent decline in mass and function. mdpi.com These mice exhibit improved muscle strength and better physical condition in old age. mdpi.com

At the ultrastructural level, Cisd2 overexpression has been found to ameliorate age-associated abnormalities in skeletal muscle. mdpi.com This includes preventing the disorganization of muscle fibers and the degeneration of mitochondria. mdpi.com Studies have shown that Cisd2 plays a more critical role than its family member, Cisd1, in maintaining skeletal muscle function and morphology. nih.gov

Furthermore, research indicates that both exercise and Cisd2 overexpression can enhance the repair of muscle fibers. mdpi.com Exercise itself has been shown to increase the protein levels of Cisd2 in skeletal muscle, suggesting a synergistic effect in promoting muscle health and delaying the aging process. mdpi.comresearchgate.net

Table 2: Impact of Cisd2 on Skeletal Muscle Health in Preclinical Models

| Research Area | Key Findings | Reference |

| Sarcopenia | Significant age-dependent decrease in Cisd2 protein in gastrocnemius muscle. nih.gov | nih.gov |

| Muscle Degeneration | Cisd2 deficiency accelerates skeletal muscle degeneration. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

| Muscle Protection | Cisd2 overexpression ameliorates age-associated muscle degeneration. nih.govresearchgate.net | nih.govresearchgate.net |

| Muscle Function | Cisd2 overexpression protects against age-dependent loss of muscle mass and function. mdpi.com | mdpi.com |

| Muscle Morphology | Cisd2 overexpression ameliorates age-related ultrastructural abnormalities in muscle. mdpi.com | mdpi.com |

| Muscle Repair | Exercise and Cisd2 overexpression enhance muscle fiber repair. mdpi.com | mdpi.com |

Cardiovascular System Research

Cardiac Aging and Dysfunction

The aging process significantly impacts the cardiovascular system, leading to a decline in cardiac function. nih.gov A key molecular factor implicated in cardiac aging is the protein Cisd2. nih.govimrpress.com Studies have shown a significant, age-dependent decrease in the levels of Cisd2 protein in the heart; the hearts of naturally aged mice exhibit approximately 50% less Cisd2 compared to young mice. mdpi.comnih.gov This reduction in Cisd2 is correlated with age-associated cardiac damage and dysfunction, including cardiomyocyte injury, interstitial fibrosis, and extracellular matrix remodeling. mdpi.comimrpress.com

Conversely, preclinical models have demonstrated that maintaining high levels of Cisd2 can delay cardiac aging and ameliorate age-related cardiac dysfunction. researchgate.netnih.gov In Cisd2 transgenic mice, a persistently high level of Cisd2 is sufficient to attenuate age-related structural defects and functional decline. nih.gov Remarkably, even late-life cardiac-specific overexpression of Cisd2 has been shown to retard cardiac aging and reverse some age-associated cardiac dysfunction in mice. mdpi.comimrpress.com This suggests that enhancing Cisd2 expression could be a viable strategy to rejuvenate the aging heart. imrpress.com

Myocardial Integrity and Electromechanical Function

Cisd2 is essential for maintaining the structural integrity of the myocardium and its proper electromechanical performance. nih.gov A deficiency in Cisd2 leads to significant myocardial degeneration, even at a young age. mdpi.com This includes the deterioration of intercalated discs, which are crucial for the synchronous contraction of cardiomyocytes, as well as disorganized myofibrils and degenerated mitochondria. mdpi.comnih.gov

The integrity of intercalated discs, which include gap junctions, desmosomes, and fascia adherens, is critically dependent on Cisd2. mdpi.comnih.gov Loss of Cisd2 results in defects in these structures, leading to impaired electromechanical function. mdpi.comnih.gov Furthermore, Cisd2 deficiency disrupts intracellular calcium homeostasis by dysregulating the activity of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). mdpi.comnih.gov This leads to elevated basal cytosolic calcium levels and subsequent mitochondrial calcium overload, which compromises mitochondrial function and impairs the heart's ability to function correctly. mdpi.comnih.gov Maintaining adequate levels of Cisd2 is therefore vital for preserving myocardial integrity and ensuring normal electromechanical function throughout life. nih.gov

Table 3: Role of Cisd2 in Cardiovascular Health in Preclinical Models

| Research Area | Key Findings | Reference |

| Cardiac Aging | Cisd2 protein levels decrease by ~50% in the hearts of aged mice. mdpi.comnih.gov | mdpi.comnih.gov |

| Cardiac Dysfunction | Cisd2 deficiency leads to premature cardiac aging and dysfunction. mdpi.comimrpress.com | mdpi.comimrpress.com |

| Cardiac Protection | High levels of Cisd2 delay cardiac aging and ameliorate dysfunction. researchgate.netnih.gov | researchgate.netnih.gov |

| Myocardial Integrity | Cisd2 is crucial for maintaining the integrity of intercalated discs. mdpi.comnih.gov | mdpi.comnih.gov |

| Electromechanical Function | Cisd2 deficiency impairs cardiac electromechanical performance. mdpi.comnih.gov | mdpi.comnih.gov |

| Calcium Homeostasis | Cisd2 regulates SERCA2a activity and prevents mitochondrial Ca2+ overload. mdpi.comnih.gov | mdpi.comnih.gov |

Based on the current scientific literature, there is no information available regarding a specific compound identified as "Cisd2 agonist 1" in the context of Polycystic Ovary Syndrome (PCOS) or glioma cell biology.

The available preclinical research focuses on the role of the CDGSH Iron Sulfur Domain 2 (CISD2) protein itself and the effects of its inhibition or genetic knockdown, rather than its activation by an agonist. Studies in both PCOS and glioma research indicate that elevated levels of CISD2 are associated with disease pathology. Consequently, research has explored the therapeutic potential of inhibiting CISD2, which is the opposite action of an agonist.

For instance, in the context of PCOS, research has shown that CISD2 expression is upregulated in the granulosa cells of patients. nih.govresearchgate.net The inhibition of CISD2 has been found to alleviate oxidative stress and promote mitophagy, suggesting a protective role against the disease's development. nih.govnih.gov Similarly, in glioma research, CISD2 is overexpressed in tumor tissues, and its inhibition has been demonstrated to suppress cancer cell proliferation by inducing autophagy. nih.govnih.govnih.gov

Therefore, an article focusing on the investigation of a "this compound" in these preclinical models cannot be generated as the foundational research for such a compound does not appear to exist in the public domain. The scientific evidence points towards CISD2 inhibition as a potential therapeutic strategy for these conditions.

Experimental Methodologies for Studying Cisd2 Agonism

In Vitro Cellular Models for Cisd2 Research

In vitro models are fundamental for dissecting the molecular functions of Cisd2 and for the initial screening and characterization of potential agonists. These models offer controlled environments to study specific cellular processes.

Cell Lines

A diverse range of established cell lines has been instrumental in elucidating the multifaceted roles of Cisd2.

SH-SY5Y: This human neuroblastoma cell line is extensively used in neurobiology research. Studies have utilized SH-SY5Y cells to investigate the anti-inflammatory and neuroprotective effects of Cisd2. frontiersin.orgimrpress.commdpi.com For instance, knockdown of Cisd2 in these cells has been shown to increase inflammatory responses and mitochondrial dysfunction. imrpress.commdpi.com Curcumin (B1669340) treatment has been observed to increase Cisd2 expression in this cell line. mdpi.com

EOC Microglial Cells: As the resident immune cells of the central nervous system, microglia play a critical role in neuroinflammation. EOC microglial cells have been used to demonstrate that Cisd2 attenuates inflammation and regulates microglia polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. frontiersin.orgresearchgate.net Cisd2 deficiency in these cells leads to an augmented inflammatory reaction. mdpi.com

HeLa Cells: This is a robust and widely studied human cell line. HeLa cells have been employed to explore the fundamental cell biological functions of Cisd2, particularly its role in regulating the endoplasmic reticulum (ER)-mitochondria contacts (MERCS) and calcium (Ca2+) signaling. kuleuven.be

KGN Cells: This human ovarian granulosa cell line is a valuable tool for studying ovarian function and diseases like Polycystic Ovary Syndrome (PCOS). nih.govnih.gov Research using KGN cells has shown that testosterone (B1683101) stimulation increases Cisd2 expression and that inhibiting Cisd2 can alleviate oxidative stress by promoting mitophagy. nih.govnih.govtandfonline.comresearchgate.net

U87 Glioma Cells: This human glioblastoma cell line is used to study brain cancer. In U87 cells, Cisd2 has been shown to promote cell proliferation by suppressing autophagy. nih.gov Studies have investigated the effects of Cisd2 silencing in this cell line both in vitro and in vivo. spandidos-publications.com

Table 1: Summary of Cell Lines Used in Cisd2 Research

| Cell Line | Cell Type | Key Research Focus | Selected Findings |

| SH-SY5Y | Human Neuroblastoma | Neuroinflammation, Neuroprotection, Mitochondrial Function | Cisd2 knockdown increases inflammation and mitochondrial dysfunction. frontiersin.orgimrpress.commdpi.com |

| EOC | Mouse Microglia | Neuroinflammation, Microglial Polarization | Cisd2 attenuates inflammation and promotes the anti-inflammatory M2 phenotype. frontiersin.orgresearchgate.net |

| HeLa | Human Cervical Cancer | ER-Mitochondria Contacts, Calcium Signaling | Cisd2 is important for maintaining ER-mitochondria integrity and calcium transfer. kuleuven.be |

| KGN | Human Ovarian Granulosa | Polycystic Ovary Syndrome (PCOS), Oxidative Stress | Testosterone increases Cisd2 expression; its inhibition alleviates oxidative stress. nih.govnih.govtandfonline.com |

| U87 | Human Glioblastoma | Cancer Proliferation, Autophagy | Cisd2 promotes proliferation by suppressing autophagy. nih.govspandidos-publications.com |

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models

Induced pluripotent stem cells (iPSCs) offer a powerful platform for creating patient-specific and disease-relevant cell types. Differentiating iPSCs into cortical neurons allows for the study of Cisd2 in a more physiologically relevant context. kuleuven.be Research using iPSC-derived neurons has revealed that these cells are particularly vulnerable to the loss of Cisd2, which leads to impaired mitochondrial health, reduced ATP production, and increased susceptibility to cell stress. kuleuven.be These models are crucial for understanding the neuron-specific roles of Cisd2 and the potential impact of its agonists on neuronal function and survival.

In Vivo Animal Models for Cisd2 Research

Animal models are indispensable for studying the systemic effects of Cisd2 and its agonists in a whole organism, providing insights into its role in aging and various diseases.

Genetically Modified Mouse Models (Knockout, Transgenic, Haploinsufficient)

Genetic manipulation in mice has been pivotal in uncovering the fundamental importance of Cisd2.

Knockout (KO) Models: Mice with a complete deletion of the Cisd2 gene (Cisd2 KO) exhibit a premature aging phenotype, with features such as shortened lifespan, muscle and nerve degeneration, and mitochondrial dysfunction. mdpi.comaging-us.comgoogle.comsciencedaily.com These models have been instrumental in establishing Cisd2 as a pro-longevity gene. mdpi.com Specific tissue knockouts, such as adipocyte-specific KO, have been developed to study the cell-autonomous roles of Cisd2. oup.com

Transgenic (TG) Models: Mice that overexpress Cisd2 (Cisd2 TG) display an extended healthy lifespan and delayed aging. mdpi.comresearchgate.netplos.org These models demonstrate that maintaining a high level of Cisd2 can protect against age-associated decline in various tissues, including the heart and brain. plos.orgresearchgate.net

Haploinsufficient Models: Mice with one functional copy of the Cisd2 gene (Cisd2+/-) are also used to study the dose-dependent effects of the protein.

Table 2: Genetically Modified Mouse Models in Cisd2 Research

| Model Type | Key Phenotype | Research Application |

| Knockout (KO) | Premature aging, shortened lifespan, mitochondrial dysfunction. mdpi.comaging-us.comsciencedaily.com | Studying the consequences of Cisd2 deficiency and its role in aging. |

| Transgenic (TG) | Extended healthy lifespan, delayed aging, protection against age-related diseases. mdpi.comresearchgate.netplos.org | Investigating the benefits of increased Cisd2 expression. |

| Haploinsufficient | Intermediate phenotypes between wild-type and KO. | Understanding the dosage effects of Cisd2. |

Disease-Specific Animal Models

The role of Cisd2 and the therapeutic potential of its agonists are also investigated in the context of specific human diseases.

Alzheimer's Disease (AD) Mouse Models: Studies using APP/PS1 double transgenic mice, a common model for AD, have shown that Cisd2 upregulation can promote survival and protect against neuronal loss. mdpi.comresearchgate.netnih.govnih.govresearchgate.net Conversely, Cisd2 deficiency accelerates the pathological features of AD in these mice. mdpi.comnih.gov

Spinal Cord Injury (SCI) Models: In rodent models of SCI, Cisd2 expression is downregulated following injury. frontiersin.orgimrpress.com Studies have shown that interventions that preserve or increase Cisd2 levels can mitigate inflammation and neuronal damage in these models. imrpress.comimrpress.com

Molecular and Cellular Techniques

A wide array of molecular and cellular techniques is employed to study the mechanisms of Cisd2 action and the effects of its agonists. These include:

Western Blotting: To quantify the protein levels of Cisd2 and other related proteins. nih.govthermofisher.com

Real-Time Quantitative PCR (qRT-PCR): To measure the mRNA expression levels of Cisd2 and target genes. mdpi.com

Immunofluorescence and Immunohistochemistry: To visualize the localization of Cisd2 within cells and tissues. researchgate.netimrpress.com

Flow Cytometry: To analyze cell populations, cell cycle, and apoptosis. mdpi.com

Electron Microscopy: To examine the ultrastructure of mitochondria and other organelles. nih.gov

Calcium Imaging: To measure intracellular calcium dynamics.

RNA Sequencing (Transcriptomics): To analyze global gene expression changes in response to altered Cisd2 levels or agonist treatment. mdpi.comresearchgate.net

siRNA-mediated Knockdown: To transiently reduce Cisd2 expression in cell culture to study loss-of-function effects. frontiersin.orgnih.govmdpi.com

Gene Expression Analysis (qRT-PCR, RNA Sequencing, Transcriptomics)

Investigating how Cisd2 agonists modulate gene expression is fundamental to understanding their broad cellular effects. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR), RNA sequencing (RNA-seq), and transcriptomics are pivotal in this area.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is frequently used to measure the mRNA levels of specific genes of interest in response to Cisd2 modulation. For instance, studies have used qRT-PCR to confirm the knockdown efficiency of CISD2 siRNA in various cell lines, including EOC microglial cells. frontiersin.org In these experiments, a significant reduction in CISD2 mRNA levels validates the experimental model before assessing the expression of other genes. frontiersin.org Conversely, qRT-PCR can be employed to demonstrate the upregulation of CISD2 expression following treatment with a potential agonist. For example, curcumin treatment has been shown to increase CISD2 mRNA expression in both SH-SY5Y neural cells and astrocytes. mdpi.com